molecular formula C20H21N3O3S B2779919 4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide CAS No. 1286699-83-9

4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide

Cat. No. B2779919
CAS RN: 1286699-83-9
M. Wt: 383.47
InChI Key: PWRXHRUFNRZAAZ-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide, also known as AEIMC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the isothiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has demonstrated that derivatives of isothiazole, including those related to 4-amino-N-(4-ethoxybenzyl)-3-(4-methoxyphenyl)isothiazole-5-carboxamide, have been synthesized and evaluated for their potential in medical applications, particularly focusing on their antimicrobial and anticancer properties. For instance, the synthesis and evaluation of various isothiazole derivatives have shown significant antimicrobial activities against a range of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010; Bekircan et al., 2008). Moreover, some derivatives have been screened for their anticancer activity against a panel of cancer cell lines, offering promising avenues for cancer therapy research.

Cytotoxicity and Synthesis of Peptide Amides

Further studies have explored the cytotoxic effects of isothiazole derivatives, suggesting their potential utility in developing new anticancer drugs. The synthesis of specific derivatives has been tailored to enhance cytotoxicity against cancer cells, contributing to the ongoing search for more effective cancer treatments (Hassan et al., 2014). Additionally, research on solid-phase synthesis of C-terminal peptide amides under mild conditions has incorporated similar isothiazole compounds, indicating their utility in peptide chemistry and drug development processes (Albericio & Barany, 2009).

Molecular and Electronic Properties

The molecular and electronic properties of isothiazole derivatives have been investigated, revealing their nonlinear optical and spectroscopic characteristics. These studies provide insights into the electronic properties of the compounds, which could have implications for their applications in materials science and electronic devices (Beytur & Avinca, 2021).

Antiviral and Inhibitory Activities

Isothiazole derivatives have also been evaluated for their potential antiviral activities, including as inhibitors of HIV-1. This research underscores the versatility of isothiazole compounds in medicinal chemistry, offering potential pathways for developing new antiviral therapies (Larsen et al., 1999).

properties

IUPAC Name

4-amino-N-[(4-ethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-16-8-4-13(5-9-16)12-22-20(24)19-17(21)18(23-27-19)14-6-10-15(25-2)11-7-14/h4-11H,3,12,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRXHRUFNRZAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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